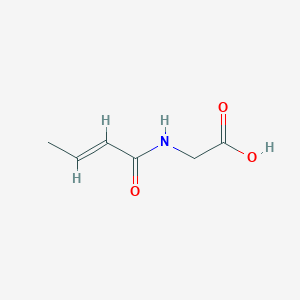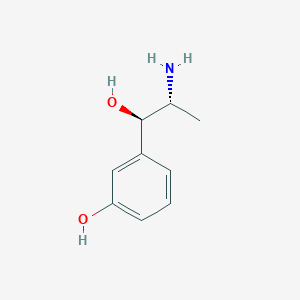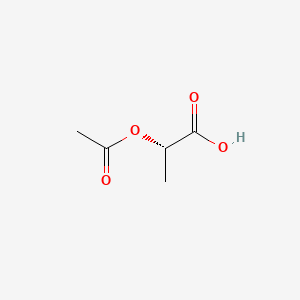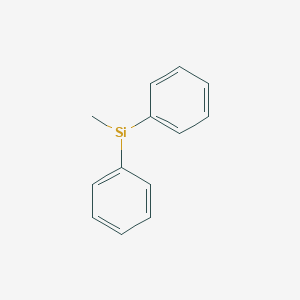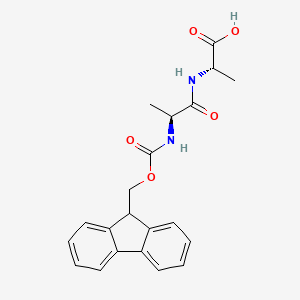
Fmoc-丙氨酸-丙氨酸-OH
描述
科学研究应用
Chemistry
Fmoc-Ala-Ala-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the preparation of complex peptides, including triazolopeptides and azapeptides .
Biology
In biological research, Fmoc-Ala-Ala-OH is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the development of peptide-based drugs and biomaterials .
Medicine
Fmoc-Ala-Ala-OH is utilized in the design of therapeutic peptides and vaccines. Its role in the synthesis of bioactive peptides makes it valuable in drug discovery and development .
Industry
In the industrial sector, Fmoc-Ala-Ala-OH is used in the large-scale production of peptides for pharmaceuticals and biotechnology applications. It is also involved in the development of novel materials for various applications .
作用机制
Target of Action
Fmoc-Ala-Ala-OH is a dipeptide derivative that is primarily used in peptide synthesis . Its primary targets are the amino groups of the N-terminal amino acids in a peptide chain .
Mode of Action
Fmoc-Ala-Ala-OH functions as a protecting group for the amino group of the N-terminal amino acid, allowing for selective deprotection and subsequent coupling reactions . It plays a role in solid-phase peptide synthesis by facilitating the stepwise elongation of peptide chains . Its mechanism of action involves the temporary masking of the N-terminal amino group, preventing unwanted side reactions during the peptide assembly process .
Biochemical Pathways
Fmoc-Ala-Ala-OH interacts at the molecular level by forming stable amide bonds with the carboxyl group of the C-terminal amino acid . This enables the controlled and sequential addition of amino acids to the growing peptide chain . The compound is commonly used as a building block in the preparation of triazolopeptides and azapeptides .
Pharmacokinetics
Its properties suggest that it would have good stability and reactivity, making it suitable for use in solid-phase peptide synthesis .
Result of Action
The result of Fmoc-Ala-Ala-OH’s action is the formation of peptide chains with precise sequences . This is crucial in the field of proteomics, where understanding the structure and function of proteins is key .
Action Environment
The action of Fmoc-Ala-Ala-OH is influenced by the conditions of the reaction environment. For instance, the temperature and pH can affect the efficiency of peptide bond formation . Furthermore, the compound is typically stored at 2-8°C to maintain its stability .
生化分析
Biochemical Properties
Fmoc-Ala-Ala-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis. The Fmoc group is typically removed using a base such as piperidine, which temporarily masks the N-terminal amino group, preventing unwanted side reactions during peptide assembly. This selective deprotection allows for the stepwise elongation of peptide chains, facilitating the synthesis of complex peptides .
Cellular Effects
The effects of Fmoc-Ala-Ala-OH on cellular processes are primarily related to its role in peptide synthesis. By enabling the synthesis of specific peptides, Fmoc-Ala-Ala-OH indirectly influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The synthesized peptides can act as signaling molecules, enzymes, or structural components, thereby affecting various cellular processes .
Molecular Mechanism
At the molecular level, Fmoc-Ala-Ala-OH exerts its effects through the temporary masking of the N-terminal amino group. This prevents unwanted side reactions during peptide assembly, allowing for the stepwise elongation of peptide chains. The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This mechanism ensures the efficient synthesis of peptides with high purity and yield.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of Fmoc-Ala-Ala-OH are important considerations. The compound is generally stable when stored at 2-8°C, but its stability can be affected by factors such as temperature and pH. Over time, Fmoc-Ala-Ala-OH may undergo degradation, which can impact its effectiveness in peptide synthesis. Long-term studies have shown that the compound remains effective for peptide synthesis when stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of Fmoc-Ala-Ala-OH in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and effective in facilitating peptide synthesis. At high doses, Fmoc-Ala-Ala-OH may exhibit toxic or adverse effects, including potential impacts on cellular function and metabolism. Threshold effects have been observed, indicating that there is an optimal dosage range for the compound’s use in peptide synthesis .
Metabolic Pathways
Fmoc-Ala-Ala-OH is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the stepwise elongation of peptide chains. The Fmoc group is removed using a base such as piperidine, which allows for the subsequent coupling reactions necessary for peptide synthesis. This process can affect metabolic flux and metabolite levels, particularly in pathways involving peptide synthesis .
Transport and Distribution
Within cells and tissues, Fmoc-Ala-Ala-OH is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can participate in peptide synthesis. The transport and distribution of Fmoc-Ala-Ala-OH are crucial for its effectiveness in facilitating peptide synthesis .
Subcellular Localization
The subcellular localization of Fmoc-Ala-Ala-OH is primarily determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its effects on peptide synthesis. The localization of Fmoc-Ala-Ala-OH is essential for its role in facilitating the efficient synthesis of peptides .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-Ala-OH typically involves the coupling of Fmoc-protected alanine with another alanine residue. The process begins with the activation of the carboxyl group of Fmoc-Ala-OH using coupling reagents such as HBTU or HATU. This activated intermediate then reacts with the amino group of another alanine molecule to form the dipeptide .
Industrial Production Methods
Industrial production of Fmoc-Ala-Ala-OH follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled step-by-step on an insoluble resin support. The Fmoc group is removed using a mild base like piperidine, allowing for the sequential addition of amino acids .
化学反应分析
Types of Reactions
Fmoc-Ala-Ala-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using bases like piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents.
Hydrolysis: Cleavage of the peptide bond under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (N,N-Dimethylformamide).
Coupling: HBTU or HATU in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Hydrolysis: Acidic or basic solutions.
Major Products
Deprotection: Fmoc group removal yields free amino terminus.
Coupling: Formation of longer peptide chains.
Hydrolysis: Breakdown into constituent amino acids.
相似化合物的比较
Similar Compounds
Fmoc-Ala-OH: A single alanine residue with an Fmoc protecting group.
Fmoc-Gly-OH: Glycine residue with an Fmoc protecting group.
Fmoc-β-Ala-OH: β-Alanine residue with an Fmoc protecting group.
Uniqueness
Fmoc-Ala-Ala-OH is unique due to its dipeptide structure, which provides greater flexibility and versatility in peptide synthesis compared to single amino acid derivatives. Its use in the synthesis of longer peptide chains and complex biomolecules highlights its importance in both research and industrial applications .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-12(19(24)22-13(2)20(25)26)23-21(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,22,24)(H,23,27)(H,25,26)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGGBPQPMISJCA-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427065 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87512-31-0 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Fmoc-Ala-Ala-OH in the solid-liquid combined preparation method for liraglutide?
A1: In traditional liraglutide synthesis, the use of Fmoc-Ala-OH as a building block can lead to the formation of impurity peptides lacking amino acids at positions 24 or 25. [] This occurs due to unintended side reactions during the synthesis process. Incorporating Fmoc-Ala-Ala-OH instead of two separate Fmoc-Ala-OH molecules minimizes the occurrence of these deletions. [] This is because the dipeptide unit ensures the correct sequence is maintained, leading to a final product with higher purity and improved yield. This modification simplifies the purification process and reduces production costs. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



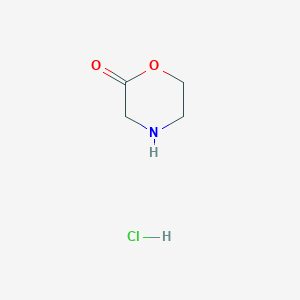
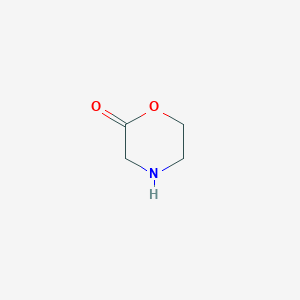
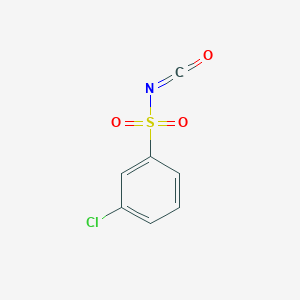
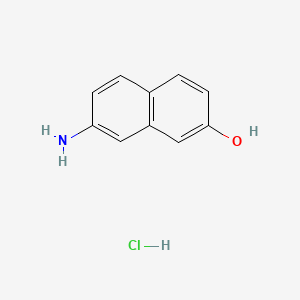
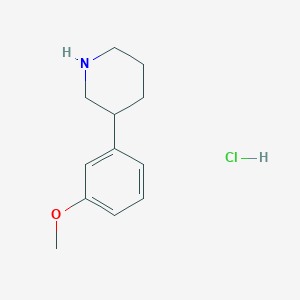
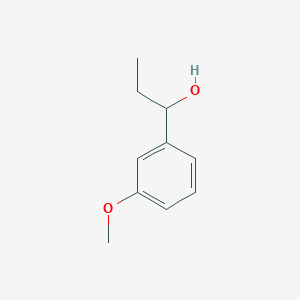


![(2E)-4-{2-[(4-tert-butylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1368159.png)
